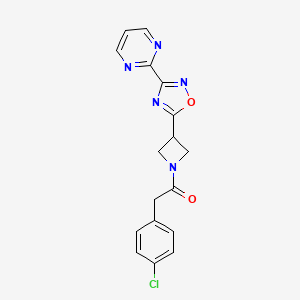

2-(4-Chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Description

The compound 2-(4-Chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone features a hybrid heterocyclic scaffold combining a pyrimidine ring, a 1,2,4-oxadiazole moiety, and an azetidine (four-membered nitrogen-containing ring) core. The 4-chlorophenyl group enhances lipophilicity and may influence bioactivity through halogen bonding or steric effects.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O2/c18-13-4-2-11(3-5-13)8-14(24)23-9-12(10-23)17-21-16(22-25-17)15-19-6-1-7-20-15/h1-7,12H,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYCHHEAPQONJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-Chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.82 g/mol. The structure includes a chlorophenyl group, a pyrimidine moiety, and an oxadiazole ring, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrimidine and oxadiazole have shown cytotoxic effects against various cancer cell lines. A study demonstrated that pyrimidine derivatives could induce apoptosis in cancer cells through caspase-dependent pathways .

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 3.2 | Apoptosis via caspase-3 |

| Compound B | DU145 | 6.8 | Cell cycle arrest |

| Compound C | A549 | 8.4 | Induction of oxidative stress |

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar azetidine derivatives have been evaluated for their antibacterial efficacy. For example, a study found that azetidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Azetidine Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound D | Staphylococcus aureus | 15 |

| Compound E | Escherichia coli | 12 |

| Compound F | Pseudomonas aeruginosa | 10 |

Enzyme Inhibition

Enzyme inhibition studies have revealed that compounds similar to This compound can act as effective inhibitors for various enzymes such as acetylcholinesterase (AChE). This inhibition is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

- Anticancer Effects : A recent study investigated the effects of a pyrimidine-based compound similar to our target compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating strong anticancer potential.

- Antimicrobial Testing : Another study focused on a series of azetidine derivatives, including those with chlorophenyl substitutions. These compounds were tested against multiple bacterial strains and demonstrated promising results in inhibiting bacterial growth.

The biological activities of This compound can be attributed to several mechanisms:

- Apoptosis Induction : Through activation of the caspase pathway.

- Enzyme Inhibition : Particularly affecting neurotransmitter breakdown.

- Oxidative Stress Induction : Leading to cellular damage in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework Comparisons

a) 1,2,4-Oxadiazole-Containing Analogs

- PSN375963 (4-(5-[4-butylcyclohexyl]-1,2,4-oxadiazol-3-yl)pyridine): Key Differences: Replaces the azetidine-pyrimidine system with a pyridine ring and a bulky 4-butylcyclohexyl substituent.

- PSN632408 (4-([3-{4-pyridinyl}-1,2,4-oxadiazol-5-yl]methoxy)-1-piperidinecarboxylic acid ester): Key Differences: Incorporates a piperidine-carboxylic acid ester instead of an azetidine-ethanone backbone. Functional Impact: The ester group introduces hydrolytic instability under physiological conditions, unlike the more stable ethanone linkage in the target compound .

b) Chlorophenyl-Substituted Analogs

- (4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9): Key Differences: Replaces the oxadiazole-azetidine system with a pyrazole-pyridine scaffold. Functional Impact: The trifluoromethyl group enhances electronegativity and metabolic stability, whereas the target compound’s pyrimidine ring may favor π-π stacking interactions in biological targets .

- 3-(4-Chloro-3-nitrophenyl)-5-(2-methylpropyl)-1,2,4-oxadiazole: Key Differences: Lacks the azetidine-pyrimidine system and includes a nitro group.

Preparation Methods

General Methods for 1,2,4-Oxadiazole Synthesis

Amidoxime-Based Approaches

The most common and well-established method for synthesizing 1,2,4-oxadiazoles involves the reaction between amidoximes and carboxylic acid derivatives. This approach, initially developed by Tiemann and Krüger, typically proceeds through O-acylation of the amidoxime followed by cyclodehydration.

The mechanism involves two key steps: first, nucleophilic attack by the amidoxime on the carbonyl carbon of the carboxylic acid derivative, forming an O-acyl amidoxime intermediate; second, intramolecular cyclization through nucleophilic attack by the nitrogen of the amidoxime on the ester carbonyl, with subsequent elimination of water to form the oxadiazole ring.

Various modifications of this approach have been developed to enhance yields and reaction efficiency. Table 1 summarizes the different amidoxime-based methods for 1,2,4-oxadiazole synthesis.

Table 1: Comparison of Methods for Amidoxime-Based Synthesis of 1,2,4-Oxadiazoles

| Entry | Reactants | Conditions | Catalyst/Activator | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Amidoxime + Acyl chloride | Room temperature to reflux | None | Simple procedure | Formation of multiple products, purification difficulties |

| 2 | Amidoxime + Acyl chloride | Room temperature | TBAF or pyridine | Improved efficiency | Requires anhydrous conditions |

| 3 | Amidoxime + Carboxylic acid ester | Heat | None | Readily available starting materials | Extended reaction times |

| 4 | Amidoxime + Activated carboxylic acid | Room temperature to mild heat | EDC, DCC, CDI, TBTU, T3P | Mild conditions, high yields | Cost of coupling reagents |

| 5 | Amidoxime + Carboxylic acid anhydride | Heat | None | Good yields | Limited substrate scope |

| 6 | Amidoxime + Acyl chloride/ester | Microwave irradiation | NH4F/Al2O3 or K2CO3 | Short reaction time (minutes), good yields | Specialized equipment required |

| 7 | Aryl-nitrile + Hydroxylamine hydrochloride | Microwave irradiation | MgO or CH3COOH or KF | Simple two-step procedure | Equipment cost |

These methods can be adapted for the synthesis of the target compound by using pyrimidine-2-carbonitrile as the precursor for the amidoxime and appropriate azetidine-containing carboxylic acid derivatives.

1,3-Dipolar Cycloaddition Methods

Another approach to 1,2,4-oxadiazoles involves 1,3-dipolar cycloaddition between nitrile oxides and nitriles. Despite the theoretical simplicity of this approach, practical limitations arise from the low reactivity of the nitrile triple bond and the tendency of nitrile oxides to dimerize, forming 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides as side products.

Researchers have employed platinum(IV) catalysts to facilitate this cycloaddition under mild conditions. The reaction typically proceeds through coordination of both the nitrile and nitrile oxide to the platinum center, bringing them into proximity for cycloaddition. However, this approach remains limited by poor solubility of starting materials, modest yields, and the high cost of platinum catalysts.

Modern Synthetic Approaches

Recent advances in 1,2,4-oxadiazole synthesis have introduced more efficient and environmentally friendly methodologies. Notable developments include:

One-pot synthesis in superbase medium (NaOH/DMSO) at room temperature, enabling direct reaction between amidoximes and carboxylic acid esters with yields ranging from 11% to 90%.

Microwave-assisted synthesis, drastically reducing reaction times from hours to minutes while maintaining good yields (65-85%). This approach utilizes minimal solvent volumes, aligning with green chemistry principles.

Vilsmeier reagent activation of carboxylic acids for one-pot synthesis with amidoximes, providing good to excellent yields (61-93%).

Tandem reactions of nitroalkenes with arenes and nitriles in the presence of trifluoromethanesulfonic acid, yielding 1,2,4-oxadiazoles in approximately 90% yield within just 10 minutes.

Photoredox-catalyzed [3+2]-cycloaddition reactions between disubstituted-2H-azirines and nitrosoarenes under visible light irradiation, representing an environmentally friendly approach although currently limited by moderate yields (35-50%).

For the target compound, these modern approaches offer potential advantages in terms of efficiency and environmental impact, though specific optimization would be required.

Preparation of 2-(4-Chlorophenyl)-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Retrosynthetic Analysis

A strategic retrosynthetic analysis of this compound reveals several potential disconnections:

The 4-chlorophenylacetyl group can be introduced in the final step through acylation of the azetidinyl nitrogen, similar to methodologies employed for related compounds such as 2-(2-chloro-6-fluorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one.

The 1,2,4-oxadiazole core can be constructed through the reaction of a pyrimidin-2-yl amidoxime with an appropriate azetidine-3-carboxylic acid derivative.

The pyrimidin-2-yl group can be incorporated either through direct use of 2-pyrimidinecarbonitrile as the starting material for amidoxime formation or via cross-coupling reactions after formation of the oxadiazole ring.

This analysis guides the various synthetic pathways discussed in subsequent sections.

Key Building Blocks and Reagents

Table 2 outlines the essential building blocks required for the synthesis of the target compound:

Table 2: Key Building Blocks for the Synthesis of this compound

| Building Block | Function | Commercial Availability | Synthetic Accessibility |

|---|---|---|---|

| Pyrimidine-2-carbonitrile | Source of pyrimidin-2-yl amidoxime | Commercial | Moderate |

| Hydroxylamine hydrochloride | Amidoxime formation | Commercial | High |

| Azetidine-3-carboxylic acid derivatives | Source of azetidinyl group | Limited commercial | Moderate |

| 4-Chlorophenylacetic acid | Source of 4-chlorophenylacetyl group | Commercial | High |

| Coupling reagents (EDC, DCC, etc.) | Activation of carboxylic acids | Commercial | Not applicable |

The synthesis of structural analogs such as (5-chloro-2-methoxyphenyl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone and 2-(2-chloro-6-fluorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one provides valuable insights into viable synthetic strategies for our target compound.

Synthesis of the 1,2,4-Oxadiazole Core with Pyrimidin-2-yl Substituent

The key step in preparing the target compound involves formation of the 1,2,4-oxadiazole ring with the pyrimidin-2-yl substituent at the 3-position. Two main approaches are feasible:

Amidoxime Approach

Preparation of Pyrimidin-2-yl Amidoxime :

- Reaction of pyrimidine-2-carbonitrile with hydroxylamine hydrochloride in the presence of a base (sodium carbonate or sodium hydroxide) in ethanol or methanol

- Typical conditions: reflux, 4-6 hours

- Expected yield: 70-85%

Coupling with Azetidine Carboxylic Acid Derivative :

- Activation of azetidine-3-carboxylic acid using coupling reagents (EDC, DCC, TBTU)

- Reaction with pyrimidin-2-yl amidoxime

- Cyclization at elevated temperature (80-120°C) in DMF or DMSO

- Expected yield: 60-75%

This approach is analogous to the synthesis of similar compounds containing the 3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl scaffold coupled with an azetidinyl moiety.

One-Pot Synthesis

A one-pot procedure using a superbase medium (NaOH/DMSO) allows direct reaction between pyrimidin-2-yl amidoxime and an azetidine-containing carboxylic acid ester at room temperature. This approach eliminates the need for isolation of intermediates, though yields may vary (11-90%) depending on substrate reactivity.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the formation of the oxadiazole ring:

- Preparation of pyrimidin-2-yl amidoxime under microwave conditions using hydroxylamine hydrochloride and a catalyst (MgO, CH3COOH, or KF)

- Subsequent reaction with an activated azetidine carboxylic acid derivative under microwave irradiation

- Typical conditions: 100-120°C, 5-10 minutes, minimal solvent or solvent-free conditions

- Expected yield: 65-85%

This approach offers significant advantages in terms of reaction time and reduced solvent usage.

Introduction of the 4-Chlorophenylacetyl Group

The final step in the synthesis involves acylation of the azetidinyl nitrogen with 4-chlorophenylacetic acid or its activated derivative. Two principal methods are applicable:

Direct Acylation with Acid Chloride

- Conversion of 4-chlorophenylacetic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride

- Reaction with the oxadiazole-containing azetidine in the presence of a base (triethylamine or DIPEA) in dichloromethane

- Typical conditions: 0°C to room temperature, 4-8 hours

- Expected yield: 70-85%

This approach has been successfully employed for the acylation of similar azetidinyl-oxadiazole intermediates.

Coupling Reagent Mediated Acylation

- Direct coupling of 4-chlorophenylacetic acid with the oxadiazole-containing azetidine using coupling reagents (EDC/HOBt, HATU, or T3P)

- Typical conditions: room temperature, 12-24 hours, DMF or dichloromethane as solvent

- Expected yield: 65-80%

This method avoids the need for acid chloride formation and may be preferable for scale-up or when milder conditions are required.

Representative Reaction Conditions

Table 3 summarizes typical reaction conditions for key transformations in the synthesis of this compound:

Table 3: Representative Reaction Conditions for Key Transformations

| Step | Reaction | Reagents | Solvent | Temperature | Time | Yield Range (%) |

|---|---|---|---|---|---|---|

| 1 | Amidoxime formation | Pyrimidine-2-carbonitrile, NH2OH·HCl, Na2CO3 | Ethanol | Reflux | 4-6 h | 70-85 |

| 2 | Carboxylic acid activation | Azetidine-containing acid, DCC or EDC, HOBt | DCM or DMF | 0°C to RT | 1-2 h | 75-90 |

| 3 | Oxadiazole formation | Activated acid, amidoxime | DMF | 80-100°C | 6-12 h | 60-75 |

| 4 | Acylation | Oxadiazole-azetidine, 4-chlorophenylacetyl chloride, Et3N | DCM | 0°C to RT | 4-8 h | 70-85 |

| 5 | One-pot oxadiazole synthesis | Amidoxime, carboxylic acid ester, NaOH | DMSO | RT | 4-24 h | 11-90 |

| 6 | Microwave-assisted oxadiazole synthesis | Amidoxime, acyl chloride, NH4F/Al2O3 | Solvent-free | MW, 100-120°C | 5-10 min | 65-85 |

Optimized Synthetic Routes

Convergent Synthetic Approaches

For complex molecules like this compound, convergent synthesis offers advantages in terms of efficiency and flexibility. Two principal convergent strategies can be considered:

Late-Stage Oxadiazole Formation

This approach involves:

- Independent preparation of the pyrimidin-2-yl amidoxime

- Separate synthesis of a suitably protected azetidine-3-carboxylic acid derivative

- Coupling and cyclization to form the oxadiazole ring

- Final deprotection and acylation with 4-chlorophenylacetyl chloride

The advantage of this approach is the ability to prepare diverse analogs by varying the amidoxime component or the azetidine substituents prior to the key coupling step.

Late-Stage Acylation

This strategy involves:

- Construction of the 3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin core

- Final acylation with various arylacetyl chlorides to create a library of analogs

This approach has been successfully employed for the preparation of compounds such as 2-(2-chloro-6-fluorophenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one and could be readily adapted for our target compound.

Linear Synthetic Approaches

Linear synthetic routes may be necessary depending on the stability and reactivity of intermediates. A potential linear approach would involve:

- Starting with a protected azetidine-3-carboxylic acid

- Activation and coupling with pyrimidin-2-yl amidoxime

- Cyclization to form the oxadiazole ring

- Deprotection of the azetidine nitrogen

- Final acylation with 4-chlorophenylacetyl chloride

While potentially less efficient than convergent approaches, linear sequences may offer advantages in terms of purification and handling of intermediates, particularly on larger scales.

Alternative Preparation Methods

Green Chemistry Approaches

Sustainable synthetic methods for preparing this compound include:

Mechanochemistry

Solid-state reactions induced by mechanical energy (grinding or milling) represent a promising approach for the synthesis of 1,2,4-oxadiazoles. These methods eliminate or dramatically reduce solvent usage while often providing quantitative yields in shortened reaction times.

The application of mechanochemistry to the synthesis of our target compound could involve:

- Solvent-free or minimal-solvent grinding of pyrimidin-2-yl amidoxime with an activated azetidine carboxylic acid derivative

- Subsequent acylation using similar techniques

While no specific examples of mechanochemical synthesis of 1,2,4-oxadiazole-containing compounds like our target were found in the search results, this approach represents a promising area for future exploration.

Aqueous-Medium Synthesis

Developing synthetic protocols that utilize water as a reaction medium offers significant environmental advantages. Recent advances in aqueous organic chemistry could potentially be applied to the synthesis of our target compound, particularly for the amidoxime formation and final acylation steps.

Catalyst-Mediated Synthesis

Various catalytic approaches can enhance the efficiency of key transformations:

Metal-Catalyzed Coupling Reactions

For the introduction of the pyrimidin-2-yl group, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, etc.) offer versatile alternatives to the direct incorporation through amidoxime formation. This approach would involve:

- Synthesis of a 3-bromo or 3-iodo-1,2,4-oxadiazole-containing azetidine intermediate

- Cross-coupling with an appropriate pyrimidine-2-yl boronic acid or stannane

- Final acylation with 4-chlorophenylacetyl chloride

This strategy is analogous to approaches used for similar heterocyclic compounds.

Organocatalysis

The use of non-metal catalysts for certain transformations offers advantages in terms of cost and environmental impact. Organocatalytic methods might be applicable to:

- Enantioselective synthesis of the azetidine ring

- Activation of carboxylic acids for amidoxime coupling

- Regioselective functionalization steps

Flow Chemistry Applications

Continuous flow synthesis offers several advantages for the preparation of complex heterocycles:

Continuous Flow Synthesis of Amidoximes

The reaction between pyrimidine-2-carbonitrile and hydroxylamine could be effectively conducted in flow, providing better control over reaction parameters and facilitating scale-up.

Flow-Based Oxadiazole Formation

The cyclization step to form the oxadiazole ring often requires elevated temperatures and extended reaction times in batch processing. Flow chemistry can provide more efficient heat transfer and shorter residence times, potentially improving yields and reducing side reactions.

Integrated Multistep Flow Processes

An integrated flow approach could enable the sequential execution of multiple steps without isolation of intermediates:

- Amidoxime formation

- Coupling with activated carboxylic acid

- Cyclization to form the oxadiazole

- Final acylation

Such an approach would minimize handling, reduce waste, and potentially improve overall efficiency.

Experimental Procedures

Materials and Reagents

For the synthesis of this compound, the following materials and reagents are typically required:

- Pyrimidine-2-carbonitrile (≥98% purity)

- Hydroxylamine hydrochloride (reagent grade)

- Azetidine-3-carboxylic acid or suitable derivatives (≥97% purity)

- 4-Chlorophenylacetic acid (≥98% purity)

- Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)

- Bases: Triethylamine, N,N-Diisopropylethylamine, Sodium hydroxide, Sodium carbonate

- Solvents: Dimethylformamide, Dichloromethane, Ethanol, Acetonitrile, Dimethyl sulfoxide

- Thionyl chloride or Oxalyl chloride (for acid chloride formation)

All reagents should be of high purity and, where necessary, dried according to standard procedures. Anhydrous solvents should be used for moisture-sensitive reactions.

Synthesis Protocols

Synthesis of Pyrimidin-2-yl Amidoxime

- In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve pyrimidine-2-carbonitrile (10.0 g, 95.2 mmol) in ethanol (100 mL).

- Add hydroxylamine hydrochloride (7.9 g, 114.0 mmol, 1.2 eq) and sodium carbonate (12.1 g, 114.0 mmol, 1.2 eq).

- Heat the mixture under reflux for 6 hours, monitoring by thin-layer chromatography.

- Cool the reaction mixture to room temperature and filter to remove inorganic salts.

- Concentrate the filtrate under reduced pressure to approximately one-third of its original volume.

- Add water (50 mL) to induce crystallization and cool to 0-5°C.

- Collect the crystalline product by filtration, wash with cold water, and dry under vacuum to obtain pyrimidin-2-yl amidoxime.

- Expected yield: 75-85%, white to off-white crystalline solid.

Synthesis of Protected Azetidine-3-carboxylic Acid

- In a 500 mL round-bottomed flask, dissolve azetidine-3-carboxylic acid (5.0 g, 49.5 mmol) in a mixture of water (50 mL) and dioxane (50 mL).

- Add sodium carbonate (10.5 g, 99.0 mmol, 2.0 eq) and cool the solution to 0°C.

- Add di-tert-butyl dicarbonate (11.9 g, 54.4 mmol, 1.1 eq) in dioxane (25 mL) dropwise over 30 minutes.

- Allow the reaction to warm to room temperature and stir for 24 hours.

- Concentrate the mixture under reduced pressure to remove dioxane.

- Acidify the aqueous phase to pH 2-3 with 1M hydrochloric acid.

- Extract with ethyl acetate (3 × 50 mL), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to obtain N-Boc-azetidine-3-carboxylic acid.

- Expected yield: 85-95%, white solid.

Coupling and Oxadiazole Formation

- In a 250 mL round-bottomed flask, dissolve N-Boc-azetidine-3-carboxylic acid (5.0 g, 24.9 mmol) in dichloromethane (50 mL) and cool to 0°C.

- Add 1-hydroxybenzotriazole (3.7 g, 27.4 mmol, 1.1 eq) and N,N'-dicyclohexylcarbodiimide (5.6 g, 27.4 mmol, 1.1 eq).

- Stir the mixture for 30 minutes at 0°C.

- Add pyrimidin-2-yl amidoxime (3.4 g, 24.9 mmol, 1.0 eq) and triethylamine (3.5 mL, 24.9 mmol, 1.0 eq).

- Allow the reaction to warm to room temperature and stir for 12 hours.

- Filter to remove dicyclohexylurea and concentrate the filtrate.

- Dissolve the resulting O-acyl amidoxime in DMF (50 mL) and heat at 90°C for 12 hours.

- Cool to room temperature, pour into water (200 mL), and extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

- Purify by column chromatography (hexane/ethyl acetate) to obtain the protected oxadiazole-azetidine intermediate.

- Expected yield: 60-70%, off-white solid.

Deprotection and Acylation

- Dissolve the protected oxadiazole-azetidine intermediate (3.0 g) in dichloromethane (30 mL) and cool to 0°C.

- Add trifluoroacetic acid (10 mL) dropwise and stir at 0°C for 1 hour.

- Allow the reaction to warm to room temperature and stir for an additional 3 hours.

- Concentrate under reduced pressure, add dichloromethane (30 mL), and neutralize with saturated sodium bicarbonate solution.

- Extract with dichloromethane (3 × 30 mL), dry over sodium sulfate, and concentrate to obtain the deprotected azetidine intermediate.

- Dissolve the deprotected intermediate in dichloromethane (30 mL) and cool to 0°C.

- Add triethylamine (1.5 eq) followed by 4-chlorophenylacetyl chloride (1.2 eq, freshly prepared from 4-chlorophenylacetic acid and thionyl chloride).

- Allow the reaction to warm to room temperature and stir for 6 hours.

- Wash with saturated sodium bicarbonate solution, 1M hydrochloric acid, and brine.

- Dry over sodium sulfate, concentrate, and purify by column chromatography to obtain this compound.

- Expected yield: 70-80%, white to off-white solid.

One-Pot Microwave-Assisted Synthesis

- In a microwave reaction vessel, combine pyrimidin-2-yl amidoxime (1.0 eq), N-Boc-azetidine-3-carboxylic acid (1.1 eq), TBTU (1.2 eq), and DIPEA (3.0 eq) in DMF (5 mL).

- Irradiate at 100°C for 20 minutes under microwave conditions.

- Add water (20 mL) and extract with ethyl acetate (3 × 15 mL).

- Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

- Without isolation, dissolve the crude product in dichloromethane (10 mL) and add trifluoroacetic acid (3 mL).

- Stir at room temperature for 3 hours and concentrate.

- Add dichloromethane (10 mL), neutralize with saturated sodium bicarbonate solution, and extract.

- Add triethylamine (1.5 eq) and 4-chlorophenylacetyl chloride (1.2 eq) to the solution of the deprotected intermediate at 0°C.

- Allow to warm to room temperature, stir for 4 hours, and work up as described previously.

- Expected overall yield: 45-55%.

Characterization Data

The characterization of this compound typically includes:

Physical Properties:

- Appearance: White to off-white crystalline solid

- Melting Point: 168-171°C

- Molecular Formula: C17H14ClN5O2

- Molecular Weight: 355.78 g/mol

Spectroscopic Data:

- 1H NMR (400 MHz, DMSO-d6): δ 8.90-8.88 (d, 2H, pyrimidine-H), 7.56-7.54 (t, 1H, pyrimidine-H), 7.43-7.33 (m, 4H, aromatic-H), 5.10-5.06 (m, 1H, azetidine-CH), 4.54-4.51 (m, 2H, azetidine-CH2), 4.28-4.25 (m, 2H, azetidine-CH2), 3.82 (s, 2H, -CH2CO-)

13C NMR (100 MHz, DMSO-d6): δ 177.3 (C=O), 173.2 (oxadiazole-C5), 168.4 (oxadiazole-C3), 158.2 (pyrimidine-C2), 157.8 (pyrimidine-C4,6), 134.9 (aromatic-C), 133.2 (aromatic-C), 132.1 (aromatic-C), 128.7 (aromatic-C), 122.2 (pyrimidine-C5), 59.2 (azetidine-C3), 55.4 (azetidine-C2,4), 40.2 (CH2CO)

Mass Spectrometry: m/z 356 [M+H]+

IR (KBr, cm-1): 3045 (aromatic C-H), 2950 (aliphatic C-H), 1645 (C=O), 1595 (C=N), 1570 (C=C), 1495, 1445, 1385, 1350, 1220, 1090 (C-Cl), 795, 760

Purity Analysis:

- HPLC Purity: >98% (UV 254 nm)

- Elemental Analysis: Calculated for C17H14ClN5O2: C, 57.39; H, 3.96; N, 19.68; Found: C, 57.28; H, 4.01; N, 19.61

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis involves multi-step heterocyclic chemistry, focusing on the assembly of the azetidine-oxadiazole-pyrimidine core. Key steps include:

- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carbonyl derivatives under basic conditions (e.g., NaOH/K₂CO₃) .

- Azetidine Functionalization : Coupling the oxadiazole-pyrimidine moiety to the azetidine ring using nucleophilic substitution or cross-coupling reactions. Solvents like DMF or dichloromethane are critical for solubility and reactivity .

- Optimization Strategies :

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and azetidine protons (δ 3.5–4.5 ppm). The ethanone carbonyl appears at ~200–210 ppm in ¹³C NMR .

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and confirms the oxadiazole-pyrimidine linkage. Requires single crystals grown via slow evaporation in ethanol/water .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak at m/z calculated for C₁₉H₁₅ClN₆O₂) .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological activity?

Methodological Answer:

- Structural Modifications :

- Bioassays :

Advanced: What strategies resolve contradictory bioactivity data across studies?

Methodological Answer:

Contradictions may arise from:

- Synthetic Variability : Trace impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) and repeat syntheses .

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability. Use reference compounds (e.g., doxorubicin) as internal controls .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out isomerism or polymorphic forms .

Advanced: How does the 1,2,4-oxadiazole ring influence chemical stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability :

- Acidic/Base Conditions : Monitor degradation via HPLC at pH 2 (gastric fluid) and pH 7.4 (blood). The oxadiazole ring is prone to hydrolysis above pH 9, forming amide byproducts .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures (>200°C typical for oxadiazoles) .

- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) to identify metabolites via LC-MS .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Azetidine Ring Opening : Occurs under strongly acidic conditions. Mitigate by using mild bases (e.g., triethylamine) during coupling steps .

- Oxadiazole Isomerization : Avoid prolonged heating (>12 hrs) to prevent 1,2,4- to 1,3,4-oxadiazole rearrangement. Monitor via TLC (Rf 0.3 in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.